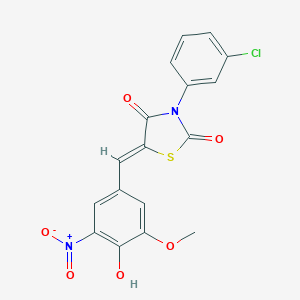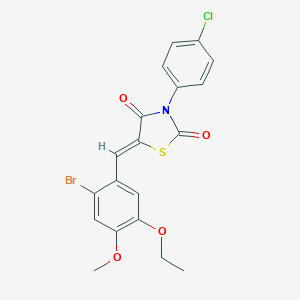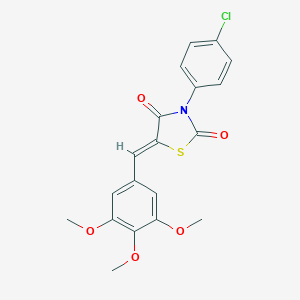
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic derivative of the natural compound curcumin. It has been found to have potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. It can also inhibit the activation of pro-inflammatory cytokines and reduce neuroinflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is that it has been extensively studied in animal models and has shown promising results. Another advantage is that it has low toxicity and is well-tolerated in animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen.
Orientations Futures
There are several future directions for the study of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action and optimize the dosage and treatment regimen. Another direction is to study the effects of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione could be modified to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative of curcumin that has potential therapeutic effects on various diseases. It has been extensively studied in animal models and has shown promising results. However, the mechanism of action is not fully understood, which makes it difficult to optimize the dosage and treatment regimen. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
Méthodes De Synthèse
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is synthesized by reacting 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzene-1,2-diamine to form a Schiff base intermediate. The intermediate is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models (Chen et al., 2018). In Parkinson's disease, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to protect dopaminergic neurons and improve motor function in animal models (Chen et al., 2019). In traumatic brain injury, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce brain edema and improve neurological function in animal models (Yan et al., 2017).
Propriétés
Nom du produit |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H11ClN2O6S |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
Clé InChI |
PADTZIJWSMJYJO-AUWJEWJLSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)

![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)



